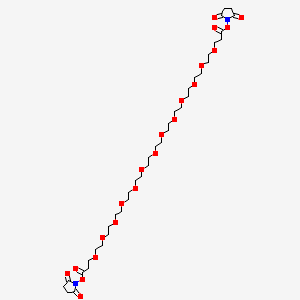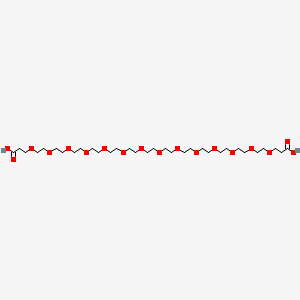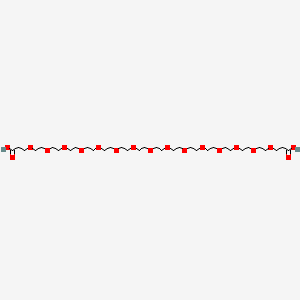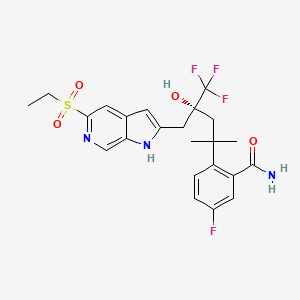
ct-MZ1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ct-MZ1 is a novel cell permeable degrader of BRD4.
Wissenschaftliche Forschungsanwendungen
1. X-ray Micro-Computed Tomography in Biological Samples
X-ray micro-computed tomography (micro-CT) is increasingly used in scientific research for non-destructive imaging of morphological structures in biological samples. This technique provides detailed insights into internal structures without damaging the specimen. It's particularly valuable for planning and conducting research projects involving detailed anatomical studies, such as in the case of a Jackson's chameleon specimen used as an example in the research by du Plessis et al. (2017).
2. High-Resolution X-ray Computed Tomography in Geosciences
High-resolution X-ray Computed Tomography (HRXCT) or micro-CT is a significant technique in geoscience research. It enables the investigation of internal structures of various geological materials and objects, providing insights into their composition and changes over time. The non-destructive nature of this technique and its ability to monitor structural changes in high resolution make it indispensable in earth science research as highlighted by Cnudde & Boone (2013).
3. Synchrotron Micro-Computed Tomography in Nuclear Fuel Research
Synchrotron X-ray micro-computed tomography (μ-CT) has been used for the first time to analyze the three-dimensional morphology of irradiated nuclear fuel. This advanced application provides detailed insights into the microstructure of nuclear materials, essential for improving fuel performance models in the nuclear industry. The study by Thomas et al. (2020) exemplifies this application.
4. Functional Computed Tomography in Oncology
Functional Computed Tomography (CT) in oncology uses existing technologies and contrast agents to capture physiological parameters reflecting tumour vasculature. It plays a critical role in tumor diagnosis, staging, and monitoring of therapies, as discussed by Miles (2002). This application signifies the integration of CT in routine clinical examinations and research for cancer management.
5. USDA-ARS Eastern Regional Research Center Core Technologies
The Core Technologies (CT) unit at the USDA-ARS Eastern Regional Research Center serves as a centralized resource for specialized instrumentation in agricultural research. It supports a broad range of research programs, as outlined by Nuñez et al. (2011). This indicates the widespread application of CT technologies in various scientific fields.
6. Cantharidin's Impact on Cell Proliferation in Glioblastoma Research
In the study of glioblastoma multiforme (GBM), the impact of Cantharidin (CTD) on cell proliferation and its effects on Myeloid zinc finger 1 (MZF1) expression was investigated. This research, as detailed by Wang et al. (2022), exemplifies the use of CT in understanding and potentially treating cancer.
Eigenschaften
Molekularformel |
C58H77Cl2N9O10S3 |
|---|---|
Molekulargewicht |
1227.387 |
IUPAC-Name |
(2S,4R)-1-((R)-2-(2-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)thio)propan-2-yl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H77Cl2N9O10S3/c1-37-39(3)82-57-50(37)51(42-15-17-44(60)18-16-42)64-46(54-67-66-40(4)69(54)57)32-48(71)61-20-22-76-24-25-77-27-28-79-35-49(72)65-53(58(5,6)81-30-29-78-26-23-75-21-10-8-7-9-19-59)56(74)68-34-45(70)31-47(68)55(73)62-33-41-11-13-43(14-12-41)52-38(2)63-36-80-52/h11-18,36,45-47,53,70H,7-10,19-35H2,1-6H3,(H,61,71)(H,62,73)(H,65,72)/t45-,46+,47+,53-/m1/s1 |
InChI-Schlüssel |
LQPZEKJHVGGFIQ-MMTYVPSSSA-N |
SMILES |
O=C([C@H]1N(C([C@H](C(C)(SCCOCCOCCCCCCCl)C)NC(COCCOCCOCCNC(C[C@H]2C3=NN=C(C)N3C4=C(C(C)=C(C)S4)C(C5=CC=C(Cl)C=C5)=N2)=O)=O)=O)C[C@H](O)C1)NCC6=CC=C(C7=C(C)N=CS7)C=C6 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ct-MZ1; ct MZ1; ctMZ1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









